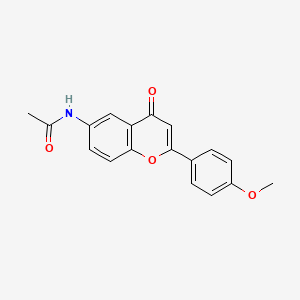

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide

Description

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide is an organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of an amide group attached to a phenyl ring

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11(20)19-13-5-8-17-15(9-13)16(21)10-18(23-17)12-3-6-14(22-2)7-4-12/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTGSNDKQDXXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with chromone derivatives under specific reaction conditions. The reaction typically requires the use of a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

For instance, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives. Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, resulting in a variety of derivatives with potentially unique properties.

Scientific Research Applications

In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest due to their diverse biological activities .

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Studies have indicated its efficacy in inhibiting specific enzymes and receptors, making it a candidate for drug development, particularly in the treatment of cancer and other diseases . Additionally, its unique structure allows for the exploration of its interactions with biological macromolecules, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

In the context of cancer treatment, the compound has demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which play crucial roles in tumor growth and angiogenesis . By blocking these receptors, the compound can potentially impede cancer cell proliferation and metastasis.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its diverse applications in scientific research Its unique structure and ability to undergo various chemical reactions make it a valuable precursor for the synthesis of novel compounds Additionally, its potential therapeutic applications, particularly in cancer treatment, highlight its importance in the field of medicine

Biological Activity

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide is a synthetic organic compound that has garnered attention due to its diverse biological activities. This compound features a chromenone core linked to an acetamide group, which contributes to its pharmacological properties, including potential anticancer, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO3, with a molecular weight of approximately 285.31 g/mol. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : this compound has been identified as a potent inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) . These receptors are crucial in cancer progression, particularly in triple-negative breast cancer (TNBC) .

- Aralkylamine Dehydrogenase Interaction : The compound interacts with aralkylamine dehydrogenase enzymes, influencing their enzymatic activity and potentially affecting metabolic pathways related to aralkylamines .

Anticancer Activity

This compound exhibits significant anticancer properties. Studies have shown:

- Inhibition of Tumor Growth : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and SGC7901 (gastric cancer), with IC50 values indicating effective cytotoxicity .

- Mechanistic Studies : Flow cytometry results demonstrate that the compound accelerates apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent against various cancers .

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties:

- Cytokine Modulation : It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Study on EGFR and VEGFR Inhibition :

- Researchers evaluated the inhibitory effects on EGFR and VEGFR in vitro, finding significant reduction in cell proliferation in TNBC models .

- The study highlighted the potential for this compound to serve as a lead for developing targeted cancer therapies.

-

Exploration of Enzyme Inhibition :

- A recent publication assessed the inhibitory effects on aralkylamine dehydrogenase, revealing that this compound could modulate metabolic pathways significantly involved in drug metabolism .

-

Comparative Analysis with Other Compounds :

- Comparative studies with other chromenone derivatives indicated that modifications at the phenolic positions enhance biological activity, suggesting structure–activity relationships (SAR) critical for drug design .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.